Cy3.5 diacid

Fluorescence spectroscopy Multiplex assay design Flow cytometry

Cy3.5 diacid is a non‑sulfonated cyanine fluorophore belonging to the Cy3.5 sub‑family, which is characterized by an extended polymethine bridge that positions its excitation and emission maxima between the widely used Cy3 and Cy5 dyes. The diacid form bears two free carboxylic acid groups (MW ~692 g mol⁻¹) that require in‑situ activation (e.g., EDC/NHS) for covalent conjugation, offering greater flexibility in reaction design compared to pre‑activated NHS ester derivatives.

Molecular Formula C43H49BrN2O4
Molecular Weight 737.8 g/mol
Cat. No. B12106473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy3.5 diacid
Molecular FormulaC43H49BrN2O4
Molecular Weight737.8 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Br-]
InChIInChI=1S/C43H48N2O4.BrH/c1-42(2)36(44(28-13-5-7-22-38(46)47)34-26-24-30-16-9-11-18-32(30)40(34)42)20-15-21-37-43(3,4)41-33-19-12-10-17-31(33)25-27-35(41)45(37)29-14-6-8-23-39(48)49;/h9-12,15-21,24-27H,5-8,13-14,22-23,28-29H2,1-4H3,(H-,46,47,48,49);1H
InChIKeySODFRGDRIXXRJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cy3.5 Diacid – Spectral Bridging and Functional Flexibility in the Cyanine 3.5 Family


Cy3.5 diacid is a non‑sulfonated cyanine fluorophore belonging to the Cy3.5 sub‑family, which is characterized by an extended polymethine bridge that positions its excitation and emission maxima between the widely used Cy3 and Cy5 dyes . The diacid form bears two free carboxylic acid groups (MW ~692 g mol⁻¹) that require in‑situ activation (e.g., EDC/NHS) for covalent conjugation, offering greater flexibility in reaction design compared to pre‑activated NHS ester derivatives . Its spectral profile (Ex/Em ~579/591 nm) makes it a direct candidate for orange‑red fluorescence channels on instruments equipped with 561 nm or 594 nm laser lines, overlapping the detection windows of Alexa Fluor 594 and Texas Red .

Why Cy3.5 Diacid Cannot Be Swapped with Cy3, Cy5, or Cy5.5 Without Experimental Consequences


Although Cy3, Cy3.5, Cy5, and Cy5.5 all belong to the cyanine family, their spectral separations are large enough to cause complete signal loss or cross‑talk when the wrong filter set is used . More critically, the behavior of these dyes upon covalent attachment to proteins differs fundamentally: Cy3.5, like Cy3, exhibits a 2–3‑fold fluorescence enhancement on IgG binding, whereas Cy5 and Cy5.5 suffer from pronounced mutual quenching that can render highly labeled antibodies almost non‑fluorescent [1]. The diacid form further adds a distinct conjugation strategy; unlike NHS esters that hydrolyze rapidly in aqueous solution, the stable diacid allows on‑demand activation, which is critical for long‑duration or sequential labelling protocols .

Quantitative Differentiation of Cy3.5 Diacid from Cy3, Cy5, and Cy5.5: Evidence for Procurement and Assay Design


Spectral Position Relative to Cy3 and Cy5: Direct Wavelength Comparison

Cy3.5 diacid fills the spectral gap between Cy3 and Cy5. Its excitation maximum is 24 nm red‑shifted from Cy3 and 70 nm blue‑shifted from Cy5, while its emission maximum sits 22 nm red of Cy3 and 79 nm blue of Cy5 . This separation is sufficient to resolve Cy3.5 from both dyes in standard 561 nm or 594 nm laser lines without the auto‑fluorescence background that accompanies far‑red Cy5 detection [1].

Fluorescence spectroscopy Multiplex assay design Flow cytometry

Fluorescence Quantum Yield: Cy3.5 Diacid vs. Cy3 and Cy5 Free Acid

In the free‑acid form, Cy3.5 diacid displays a quantum yield (Φ) of 0.15, identical to that of Cy3 free acid but notably lower than the Φ = 0.20–0.27 reported for Cy5 free acid . However, the lower Φ does not translate to inferior assay performance because Cy3.5—like Cy3—undergoes a 2–3‑fold fluorescence enhancement upon protein conjugation, effectively raising the effective brightness above that predicted from solution‑phase quantum yield alone [1].

Quantum yield Fluorescence brightness Cyanine photophysics

Molar Extinction Coefficient: Cy3.5 Diacid vs. Cy3 and Cy5

Cy3.5 diacid exhibits a molar extinction coefficient (ε) of 150 000 M⁻¹ cm⁻¹ at 579 nm, exactly matching that of Cy3 free acid . In contrast, Cy5 free acid possesses a significantly higher absorption efficiency with ε = 250 000 M⁻¹ cm⁻¹ at 649 nm . The lower ε of Cy3.5 means that, at equimolar concentrations, its absorbance is ~40% weaker than that of Cy5, a factor that must be compensated for by higher dye‑loading or longer integration times in fluorescence detection systems.

Extinction coefficient Absorbance Detection sensitivity

Conjugation‑Dependent Fluorescence Behavior: Cy3.5 Diacid vs. Cy5 and Cy7

In a direct head‑to‑head study, IgG antibodies labeled with Cy3.5 succinimidyl ester at a ratio of 6 dyes per antibody retained bright fluorescence, mimicking the behavior of Cy3. Conversely, IgG with 6 covalently attached Cy5 labels was almost non‑fluorescent due to ground‑state and energy‑transfer quenching [1]. The Cy3.5‑labeled antibody exhibited a 2–3‑fold fluorescence enhancement relative to the same concentration of free dye, whereas Cy5‑labeled antibody showed a net loss of fluorescence [1].

Protein labeling Quenching resistance Immunofluorescence

Photostability Enhancement Potential: Cy3.5‑COT vs. Cy3‑COT and Cy5.5‑COT

When conjugated to cyclooctatetraene (COT), Cy3.5‑COT achieves a 4–5‑fold increase in fluorescence signal‑to‑noise ratio (SNR) compared to the unprotected dye, a gain nearly identical to that of Cy3‑COT [1]. In contrast, Cy5.5‑COT shows a 50‑fold increase in photon output before dark‑state transition, indicating that unmodified Cy5.5 is far less photostable than unmodified Cy3.5 [1]. This suggests that Cy3.5 diacid, even without COT protection, intrinsically possesses higher photostability than longer‑wavelength cyanines such as Cy5.5 and Cy7.

Photostability Single-molecule imaging COT conjugation

Functional Group Versatility: Diacid vs. NHS Ester for Controlled Conjugation

Cy3.5 diacid bears two free carboxylic acid groups that can be selectively activated with EDC/NHS in situ, enabling on‑demand conjugation to primary amines while avoiding premature hydrolysis . In contrast, pre‑activated Cy3.5 NHS ester has a limited aqueous half‑life (typically <1 h at pH 8.0) and must be used immediately after dissolution . This give Cy3.5 diacid a practical advantage for multi‑step labeling protocols, long‑term storage in solution, or when targeting biomolecules sensitive to the high NHS ester concentrations needed to outcompete hydrolysis.

Bioconjugation EDC/NHS coupling Stability

Optimal Use Cases for Cy3.5 Diacid Based on Differentiated Performance Data


High‑DOL IgG Labeling for Immunofluorescence Where Cy5 Fails Due to Quenching

When an antibody requires a high degree of labeling (e.g., 4–6 dyes/IgG) to achieve sufficient signal, Cy5 conjugates lose >90% of their fluorescence due to mutual quenching. Cy3.5 diacid, activated and conjugated under identical conditions, retains bright fluorescence and gains 2–3‑fold enhancement relative to free dye, as directly demonstrated by Gruber et al. [1]. This makes Cy3.5 diacid the reagent of choice for producing high‑brightness conjugates for tissue imaging and ELISA.

Single‑Molecule FRET with Cy3.5–Cy5.5 Pair Where Baseline Photostability Is Critical

The Cy3.5–Cy5.5 pair has been validated for single‑molecule FRET on dsDNA and nucleosomes, exhibiting ~5 minutes of continuous photostability under illumination [2]. Because unmodified Cy3.5 is intrinsically more photostable than Cy5.5—as evidenced by the smaller relative gain upon COT protection (4–5‑fold vs. 50‑fold)—diacid‑based Cy3.5 donors provide a robust starting point for smFRET probes that require long observation windows [3].

Multi‑Step Bioconjugation Protocols Requiring On‑Demand Activation

Unlike Cy3.5 NHS ester, which hydrolyzes in aqueous buffer within minutes, Cy3.5 diacid can be stored as a stable DMSO stock for months and activated with EDC/NHS only when needed . This on‑demand strategy is particularly valuable for sequential solid‑phase synthesis of peptide‑dye conjugates, labeling of pH‑sensitive proteins, or any workflow where it is necessary to control the timing of amine reactivity precisely.

Three‑Color Multiplex Imaging on 561 nm/594 nm Laser‑Line Instruments

Combined with a green dye (e.g., Cy3 or Alexa Fluor 488) and a far‑red dye (e.g., Cy5 or Alexa Fluor 647), Cy3.5 diacid occupies a third, well‑resolved spectral window on microscopes equipped with 561 nm or 594 nm excitation lines . Its emission (591 nm) is sufficiently separated from Cy3 (569 nm) and Cy5 (670 nm) to minimize bleed‑through, enabling straightforward three‑color co‑localization studies without spectral unmixing.

Quote Request

Request a Quote for Cy3.5 diacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.